2-(3-{[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol
Description
2-(3-{[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is a compound that features a pyrazole moiety, which is a five-membered heterocyclic ring containing two nitrogen atoms
Properties
Molecular Formula |
C11H17N5O |
|---|---|
Molecular Weight |
235.29 g/mol |
IUPAC Name |
2-[3-[(1-ethylpyrazol-3-yl)methylamino]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H17N5O/c1-2-15-5-3-10(13-15)9-12-11-4-6-16(14-11)7-8-17/h3-6,17H,2,7-9H2,1H3,(H,12,14) |
InChI Key |
WOBCMICEMWTXGL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC2=NN(C=C2)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol typically involves the formation of the pyrazole ring followed by functionalization to introduce the ethan-1-ol group. One common method involves the reaction of 1-ethyl-1H-pyrazole-3-carbaldehyde with hydrazine to form the pyrazole ring. This intermediate is then reacted with an appropriate amine to introduce the amino group, followed by reduction to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
2-(3-{[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anti-cancer properties.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: Investigated for its potential use in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(3-{[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The pyrazole ring can interact with active sites of enzymes, leading to inhibition of their activity. Additionally, the compound may modulate signaling pathways by binding to receptors and altering their function .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-1H-pyrazole-3-carbaldehyde: A precursor in the synthesis of the target compound.
3,5-dimethyl-1H-pyrazole: Another pyrazole derivative with different substituents.
1-phenyl-1H-pyrazole: A pyrazole compound with a phenyl group instead of an ethyl group.
Uniqueness
2-(3-{[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is unique due to the presence of both an ethan-1-ol group and an amino group attached to the pyrazole ring.
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